molecular formula C11H15BO5 B3060249 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid CAS No. 2096332-21-5

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid

Cat. No.: B3060249
CAS No.: 2096332-21-5
M. Wt: 238.05
InChI Key: ZUYLMZUXUKNMPZ-UHFFFAOYSA-N
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Description

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid is a boronic acid derivative with the empirical formula C11H15BO5 and a molecular weight of 238.04 g/mol . This compound is characterized by the presence of a formyl group, a methoxypropoxy group, and a phenylboronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid typically involves the reaction of 5-bromo-2-(3-methoxypropoxy)benzaldehyde with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Chemical Reactions Analysis

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting biomolecules that contain diol groups, such as sugars and nucleotides. The boronic acid moiety can also interact with enzymes and receptors, modulating their activity and providing a basis for the development of boron-based drugs.

Comparison with Similar Compounds

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:

The unique combination of functional groups in this compound provides it with distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

[5-formyl-2-(3-methoxypropoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO5/c1-16-5-2-6-17-11-4-3-9(8-13)7-10(11)12(14)15/h3-4,7-8,14-15H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYLMZUXUKNMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OCCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210832
Record name Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-21-5
Record name Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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